

Spectroscopic data (NMR, Mass Spec) for iso-Boc-His(Dnp)-OH characterization.

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Compound of Interest

Compound Name: *iso-Boc-His(Dnp)-OH*

Cat. No.: *B13082370*

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Spectroscopic Characterization of iso-Boc-His(Dnp)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of α -tert-butoxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine, commonly referred to as **iso-Boc-His(Dnp)-OH**. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.

Disclaimer: Despite a comprehensive search, specific experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **iso-Boc-His(Dnp)-OH** was not publicly available at the time of this writing. The following sections provide a detailed guide based on the characterization of the closely related parent compound, N-Boc-L-Histidine, and general protocols for the analysis of protected amino acids. This information allows for a well-informed prediction of the expected spectroscopic properties of **iso-Boc-His(Dnp)-OH**.

Predicted Spectroscopic Data and Characterization

The introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring of N-Boc-L-Histidine is expected to significantly influence the chemical shifts of the nearby protons and carbons in the NMR spectra due to its strong electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **iso-Boc-His(Dnp)-OH**, both ^1H and ^{13}C NMR would be essential for confirming its identity and purity.

Expected ^1H NMR Spectral Data:

The ^1H NMR spectrum of **iso-Boc-His(Dnp)-OH** is anticipated to show signals corresponding to the protons of the Boc protecting group, the histidine backbone, and the Dnp group. The protons on the imidazole and dinitrophenyl rings will be in the aromatic region, typically downfield. The α - and β -protons of the histidine backbone will appear in the aliphatic region, coupled to each other. The tert-butyl protons of the Boc group will be visible as a characteristic singlet further upfield.

Expected ^{13}C NMR Spectral Data:

The ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those from the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the imidazole and dinitrophenyl rings, and the aliphatic carbons of the histidine side chain and the Boc group. The presence of the electron-withdrawing Dnp group is expected to cause a downfield shift in the signals of the imidazole ring carbons.

The following tables summarize the known NMR data for the parent compound, N-Boc-L-Histidine, which serves as a reference.[\[1\]](#)[\[2\]](#)

Table 1: ^1H NMR Data for N-Boc-L-Histidine[\[2\]](#)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|-------------------------------------|----------------------|--------------|
| Imidazole C2-H | 7.68 | s |
| Imidazole C5-H | 6.85 | s |
| α -CH | 4.14 | m |
| β -CH ₂ | 2.92, 2.85 | m |
| Boc (CH ₃) ₃ | 1.36 | s |

Table 2: ^{13}C NMR Data for N-Boc-L-Histidine[1]

| Carbon Assignment | Chemical Shift (ppm) |
|--------------------------------------|----------------------|
| Carboxyl C=O | ~173 |
| Boc C=O | ~155 |
| Imidazole C2 | ~135 |
| Imidazole C4 | ~133 |
| Imidazole C5 | ~116 |
| Boc C(CH ₃) ₃ | ~80 |
| α -CH | ~55 |
| β -CH ₂ | ~30 |
| Boc C(CH ₃) ₃ | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition.

Expected Mass Spectrometry Data:

For **iso-Boc-His(Dnp)-OH** (Molecular Formula: C₁₇H₁₉N₅O₈), the theoretical exact mass can be calculated. In an ESI-MS experiment, the compound would likely be observed as its protonated molecule [M+H]⁺ in positive ion mode or as the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 3: Mass Spectrometry Data for **iso-Boc-His(Dnp)-OH**

| Parameter | Value |
|-----------------------------------|---|
| Molecular Formula | C ₁₇ H ₁₉ N ₅ O ₈ |
| Theoretical Exact Mass | 421.1237 g/mol |
| Expected [M+H] ⁺ (m/z) | 422.1315 |
| Expected [M-H] ⁻ (m/z) | 420.1158 |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate characterization. The following are general protocols that can be adapted for the analysis of **iso-Boc-His(Dnp)-OH**.

NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **iso-Boc-His(Dnp)-OH** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and should be noted.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
- Reference the spectrum to the solvent peaks.

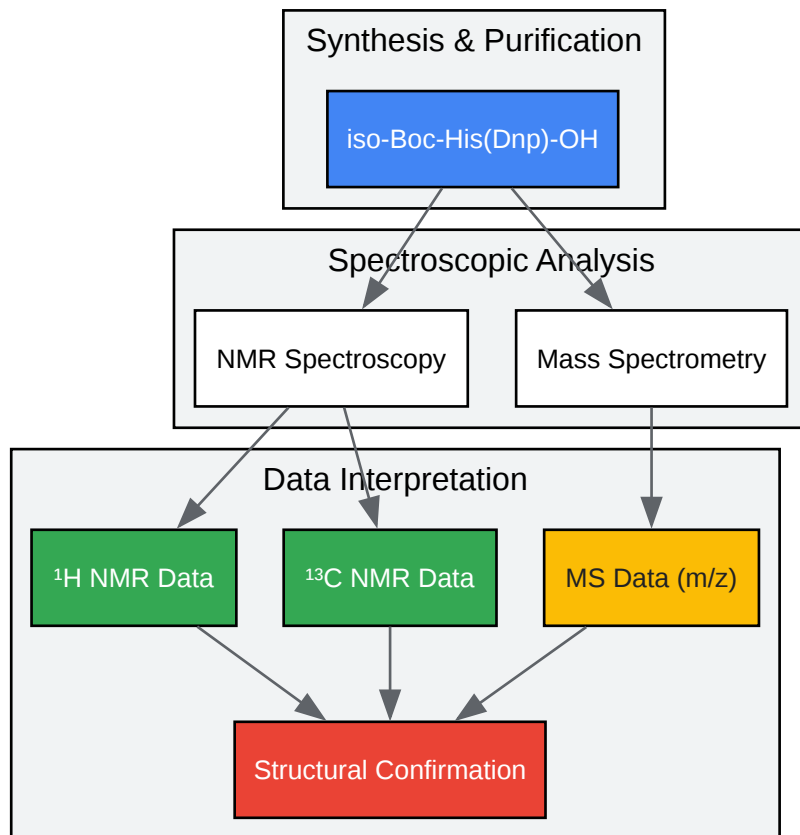
Mass Spectrometry Sample Preparation and Analysis

- Sample Preparation: Prepare a dilute solution of **iso-Boc-His(Dnp)-OH** (e.g., 1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.
- ESI-MS Analysis:
 - Infuse the sample solution into the electrospray ionization source of a mass spectrometer.
 - Acquire data in both positive and negative ion modes to observe the protonated $[M+H]^+$ and deprotonated $[M-H]^-$ species.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.
 - Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed ions.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of **iso-Boc-His(Dnp)-OH**.

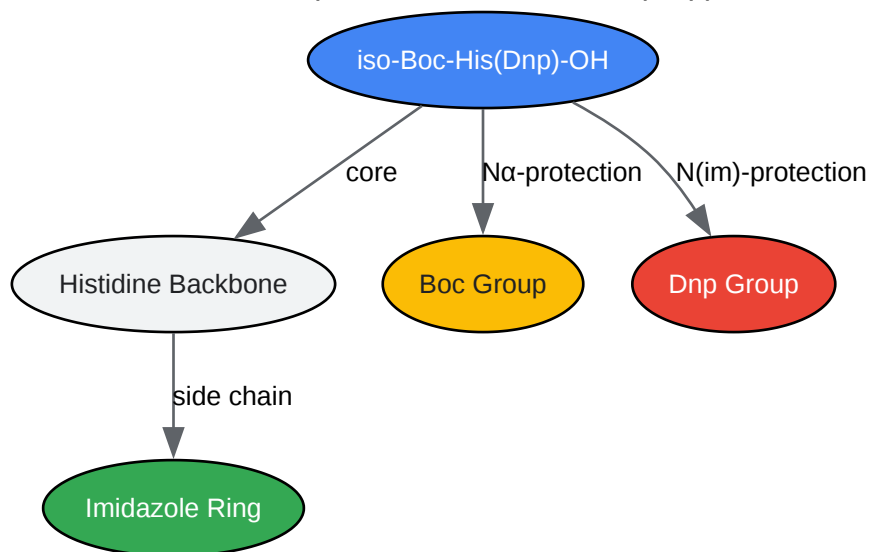
Characterization Workflow for iso-Boc-His(Dnp)-OH



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Caption: Workflow for the synthesis, analysis, and structural confirmation of **iso-Boc-His(Dnp)-OH**.

Structural Components of iso-Boc-His(Dnp)-OH



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Caption: Key structural components of the **iso-Boc-His(Dnp)-OH** molecule.

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References

- 1. N-Boc-L-Histidine(17791-52-5) ¹³C NMR spectrum [chemicalbook.com]
- 2. N-Boc-L-Histidine(17791-52-5) ¹H NMR spectrum [chemicalbook.com]
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